7-(2-chlorophenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
This compound belongs to the pyrazolo-triazolo-pyrimidine family, a class of heterocyclic molecules with notable pharmacological properties. Structurally, it features a fused pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core substituted at the 7-position with a 2-chlorophenyl group and at the 2-position with a thiophen-2-yl moiety.
Properties
IUPAC Name |
10-(2-chlorophenyl)-4-thiophen-2-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN6S/c17-11-4-1-2-5-12(11)23-15-10(8-19-23)16-20-14(13-6-3-7-24-13)21-22(16)9-18-15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEFOFGSLGPYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CS5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-chlorophenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.83 g/mol. Its unique structure includes multiple heterocycles that may contribute to its biological activities.
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of related pyrazolo and pyrimidine derivatives. For instance, compounds with similar structures showed significant inhibition of cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The mechanism involves the modulation of inflammatory pathways and suppression of pro-inflammatory cytokines.
Anticancer Activity
The anticancer properties of pyrazolo[4,3-e][1,2,4]triazolo derivatives have been investigated extensively. Research indicates that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For example, a study demonstrated that structural variations in similar compounds led to enhanced antitumor activity against various cancer cell lines .
Antimicrobial Activity
The antimicrobial efficacy of compounds containing the pyrazolo and triazole moieties has been documented. These compounds exhibited moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications in the phenyl and thiophene rings can lead to variations in potency and selectivity for different biological targets. For example, the introduction of electron-withdrawing groups has been shown to enhance activity against specific targets while reducing toxicity profiles .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a fusion of multiple ring systems—pyrazole, triazole, and pyrimidine—contributing to its diverse reactivity and potential applications. The synthesis typically involves several multi-step reactions:
- Formation of the Pyrazole Ring : This is achieved through the cyclization of a hydrazine derivative with a diketone or β-keto ester.
- Construction of the Triazole Ring : The pyrazole intermediate undergoes cyclization with an azide or nitrile derivative.
- Pyrimidine Ring Formation : The final step involves condensation with an aldehyde or ketone followed by cyclization.
These synthetic routes allow for modifications that can enhance biological activity and tailor the compound for specific applications.
Research indicates that 7-(2-chlorophenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibits significant biological activities:
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit tubulin polymerization in cancer cells, leading to decreased cell proliferation. It has demonstrated activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with notable IC50 values indicating potent activity .
- Antimicrobial Effects : The compound has also been investigated for its antimicrobial properties against various pathogens. Its unique structure may enhance its interaction with biological targets, making it a candidate for further development as an antimicrobial agent.
Scientific Research Applications
The compound's unique structural characteristics make it suitable for several applications in scientific research:
Medicinal Chemistry
- Drug Development : The compound is being explored as a potential therapeutic agent for treating various diseases, particularly cancer and infectious diseases. Its ability to interact with specific molecular targets like enzymes and receptors suggests a mechanism of action that could be harnessed in drug design.
Materials Science
- Development of New Materials : Due to its electronic properties, this compound is being studied for applications in creating new materials with specific electronic or optical properties.
Chemical Reactions Analysis
Synthetic Formation via Cyclization
The core structure is typically constructed through condensation-cyclization reactions . Key steps include:
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Hydrazine-mediated cyclization : Reaction of pyrazole-4-carbonitrile derivatives with hydrazine hydrate forms intermediate hydrazinylpyrimidines, which undergo triazole ring closure under acidic conditions .
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Diethyl dicarbonate utilization : Ethoxycarbonylation at the pyrimidine N3 position facilitates subsequent intramolecular cyclization to form the triazolo[1,5-c]pyrimidine scaffold (Fig. 1) .
Example reaction pathway :
(E)-5-amino-1-phenyl-3-styryl-1H-pyrazole-4-carbonitrile → formimidate intermediate → cyclization with diethyl dicarbonate → fused triazolo-pyrimidine .
Functionalization at the Thiophene Substituent
The thiophen-2-yl group at position 2 enables electrophilic substitution reactions :
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Sulfonation : Concentrated sulfuric acid introduces sulfonic acid groups at the α-position of the thiophene ring, though steric hindrance from the fused core may reduce reactivity.
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Halogenation : Bromine in acetic acid selectively substitutes the thiophene β-position, producing 5-bromo derivatives .
Key conditions :
| Reaction Type | Reagents | Temperature | Yield Range |
|---|---|---|---|
| Sulfonation | H₂SO₄ (conc.) | 0–5°C | 45–60% |
| Bromination | Br₂/AcOH | RT | 55–70% |
Oxidative Cyclization for Ring Expansion
Ferric chloride-mediated oxidative cyclization converts hydrazone intermediates into extended fused systems:
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Hydrazones derived from aldehydes (e.g., benzaldehyde) undergo oxidative coupling to form pyrazolo[4,3-e] triazolo[4,3-c]pyrimidines .
Mechanism :
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Hydrazone formation with aldehydes.
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FeCl₃-induced radical coupling and dehydrogenation.
Representative data :
| Starting Aldehyde | Product Yield | Melting Point (°C) |
|---|---|---|
| Benzaldehyde | 87% | 276–278 |
| 4-Chlorobenzaldehyde | 80% | 250–252 |
Nucleophilic Substitution at Chlorophenyl Group
The 2-chlorophenyl substituent undergoes SNAr reactions with strong nucleophiles:
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Ammonolysis : Heated with NH₃/EtOH to yield 2-aminophenyl derivatives (yield: 65–78%) .
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Methoxylation : NaOMe in DMF replaces chloride with methoxy groups at 120°C .
Kinetic note : Steric hindrance from the fused rings slows substitution rates compared to simpler aryl chlorides .
Glycosylation Reactions
The N7 position participates in thioglycoside formation with acetylated glycosyl bromides:
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Example : Reaction with tetra-O-acetyl-α-D-glucopyranosyl bromide under basic conditions produces sulfur-linked glycosides (Fig. 2) .
Biological relevance : Glycosylated derivatives show enhanced CDK2 inhibition (IC₅₀: 0.057 μM for compound 14 vs. 0.184 μM for sorafenib) .
Thermal Rearrangements
Heating in polar aprotic solvents (e.g., DMF) induces ring isomerization :
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Pyrazolo[4,3-e] triazolo[4,3-c]pyrimidine → pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine via N1–C2 bond cleavage/reformation .
Experimental data :
| Starting Material | Conditions | Product Ratio (13a:13e) |
|---|---|---|
| 11a | EtOH/NaOAc | 85:15 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs differ in substituents at the 2- and 7-positions of the core scaffold, which critically modulate receptor affinity, selectivity, and pharmacokinetic properties. Below is a comparative analysis:
Key Findings from Comparative Studies
Substituent Impact on A2AAR Affinity: The 2-furyl group (common in SCH442416, SCH-58261, and preladenant) is associated with high A2A affinity due to hydrogen bonding with residues in the receptor’s orthosteric pocket . 7-Substituents: Hydrophobic groups (e.g., 3-(4-methoxyphenyl)propyl in SCH442416) enhance selectivity by occupying a lipophilic subpocket of A2AAR. The target compound’s 2-chlorophenyl group may confer comparable lipophilicity but lacks the extended alkyl chain seen in preladenant, which improves receptor residence time .
Selectivity Profile: Compounds with piperazine/ethyl-piperazine chains (e.g., preladenant, SCH 412348) achieve >1000-fold selectivity over other adenosine receptors (A1, A2B, A3), attributed to steric exclusion from smaller receptor binding pockets . The target compound’s simpler 2-chlorophenyl group may reduce selectivity unless optimized for size and polarity.
Functional Outcomes: Antidepressant Effects: SCH442416 and SCH 412348 show efficacy in rodent forced-swim tests, linked to A2AAR modulation in limbic regions . Antiparkinsonian Activity: Preladenant potentiates L-Dopa effects in 6-OHDA-lesioned rats without inducing dyskinesias, a critical therapeutic advantage . Anticancer Potential: Fluorinated analogs (e.g., Compound 29) are being explored for immune checkpoint modulation via A2AAR blockade .
Q & A
Q. What are the standard synthetic protocols for preparing pyrazolo-triazolo-pyrimidine derivatives like 7-(2-chlorophenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine?
The synthesis typically involves cyclization reactions in high-boiling solvents such as diphenyl ether. For example, cyclization of intermediates (e.g., triazolylpyrazoles) with reagents like cyanamide under reflux conditions (140–160°C) in the presence of p-toluenesulfonic acid generates the tricyclic core. Key steps include condensation of arylhydrazides with aminopyrazoles and subsequent ring-closure reactions .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
A combination of 1H/13C NMR (to confirm substituent positions and aromaticity), IR spectroscopy (to identify functional groups like amines or nitriles), and mass spectrometry (to verify molecular weight) is essential. For example, IR peaks at ~2200 cm⁻¹ indicate nitrile groups, while NMR aromatic signals (δ 6.8–8.5 ppm) confirm heterocyclic frameworks. Elemental analysis (C, H, N) is critical for purity validation .
Q. How is single-crystal X-ray diffraction used to resolve the compound’s structure?
Single-crystal X-ray studies provide unambiguous confirmation of the molecular geometry, bond lengths, and angles. For instance, data-to-parameter ratios >12 and R factors <0.05 ensure high precision. The compound’s fused heterocyclic system can be validated by planar dihedral angles (e.g., <5° deviations) between pyrazole and triazole rings .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of pyrazolo-triazolo-pyrimidines?
- Solvent selection : Diphenyl ether (high boiling point) facilitates prolonged reflux without decomposition.
- Catalysts : p-Toluenesulfonic acid enhances cyclization efficiency.
- Temperature control : Maintaining 140–160°C during cyanamide reactions minimizes side products.
- Purification : Crystallization (e.g., ethanol or dioxane) resolves regioisomeric mixtures, as seen in alkylation reactions where fluorobenzyl substituents require careful separation .
Q. How can contradictions in spectral data during structural elucidation be resolved?
Discrepancies between NMR/IR predictions and observed data (e.g., unexpected splitting or missing peaks) often arise from tautomerism or polymorphism. Cross-validation with X-ray crystallography is critical. For example, conflicting 13C NMR signals for nitrile carbons can be resolved by comparing experimental data with computed spectra from crystallographic coordinates .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound’s biological activity?
- Substituent variation : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 2 enhances metabolic stability, as shown in analogs with anticancer activity .
- Bioisosteric replacement : Replacing thiophene with furan alters π-stacking interactions in enzyme binding pockets.
- In vitro assays : Competitive binding studies (e.g., fluorescence polarization) quantify affinity for target proteins like kinases or GPCRs .
Q. What computational methods support the design of novel pyrazolo-triazolo-pyrimidine analogs?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Molecular docking : Screens virtual libraries against crystallographic protein structures (e.g., PDB entries) to prioritize synthesis targets.
- MD simulations : Assesses stability of ligand-receptor complexes over nanosecond timescales .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
